Enhanced Solubility and Handling Stability of TFA Salt Compared to Free Base
This compound is provided as a 2,2,2-trifluoroacetate (TFA) salt. TFA salt formation is a well-established strategy to enhance the solubility and stability of basic amines, a class-level benefit supported across numerous heterocyclic building blocks. For this specific TFA salt, it offers a significant advantage over its corresponding free base, 3-(methoxymethyl)azetidine, which is an oil with limited stability and solubility in polar solvents .
| Evidence Dimension | Physical Form and Handling |
|---|---|
| Target Compound Data | Solid powder; enhanced solubility in polar solvents and improved long-term stability compared to free base . |
| Comparator Or Baseline | 3-(Methoxymethyl)azetidine free base: An oil with limited water solubility and potential stability issues due to its volatile and basic nature . |
| Quantified Difference | Qualitative improvement: Solid powder vs. free base oil. Enhances aqueous solubility for biological assays and synthetic workflows. |
| Conditions | Observed under standard laboratory storage and handling conditions. |
Why This Matters
The solid, stable TFA salt form simplifies procurement, storage, and experimental handling, reducing the risk of decomposition or incorrect stoichiometry during synthesis compared to the liquid free base.
